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Q1: What are the primary experimental methods to improve PABA's solubility and dissolution? The

most effective method is the formation of co-crystals with a suitable API. A 2024 study successfully created

a co-crystal of Progesterone (PROG) and PABA, which demonstrated significantly enhanced dissolution

properties [1].

Q2: What experimental protocol is used to create and validate a PABA co-crystal? The development of

a PROG-PABA co-crystal followed a structured workflow [1]:

In-silico Screening: The co-cformer (PABA) was first identified using the Cambridge Structural

Database (CSD) Co-crystal design function for its potential to form a stable co-crystal with the API.
Lab-scale Formation & Confirmation: The co-crystal was formed via a solution evaporation

crystallisation experiment and confirmed using single crystal X-ray diffraction (SCXRD).
Scale-up: Liquid-assisted grinding was identified as the optimal scale-up method, outperforming

spray drying and anti-solvent methods in purity.
Characterization: The scaled-up product was characterized using Differential Scanning Calorimetry

(DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).
Performance Testing: Key tests included aqueous solubility, stability (e.g., 3 months at 75% relative

humidity), and dissolution measurements.

The diagram below illustrates this co-crystal development workflow.
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Q3: What quantitative improvement can be expected from a PABA co-crystal? The PROG-PABA co-

crystal showed a substantial increase in dissolution performance compared to the pure PROG starting
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material and a commercial formulation [1]. The table below summarizes the key experimental data.

Parameter Performance Result Experimental Context

Aqueous
Solubility

Increased distinct aqueous

solubility

Compared to pure PROG starting material [1].

Dissolution (3-
hour)

Over 30 times more PROG

dissolved

From tablets of PROG-PABA co-crystal vs.

Utrogestan soft gel capsules [1].

Stability Stable for 3 months at 75%

relative humidity

Co-crystal formulation under accelerated stability

testing [1].

Q4: How can I predict PABA's solubility behavior in different solvents during crystallisation?

Understanding the solvent-dependent crystallization behavior of PABA is critical. Experimental research

shows [2]:

Polymorphism: PABA has two enantiotropically related polymorphs (α and β). The α-form is
constructed from carboxylic acid dimers, while the β-form features a hydrogen-bonded tetramer

network.
Solvent Effect: The α-form crystallizes from organic solvents, while both α and β forms can be

obtained from water. Water may play a key role in stabilizing the nucleation transition state for both
polymorphs.

Growth Kinetics: Crystal growth kinetics for the α-form are fastest in water, followed by acetonitrile,
ethyl acetate, and slowest in 2-propanol. Strong solvation of the carboxylic acid group in alcohols like

2-propanol leads to slower growth.

Q5: What in-silico tools can help predict solubility for candidate molecules early in development?

Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches are

valuable for a priori solubility estimation [3] [4] [5].

For drug-like small molecules: QSAR models based on simple 1D and 2D molecular descriptors
can predict solubility without experimental input, serving as an effective decision tool in early

discovery [3].
General machine learning models: Recent models use a small set of 14 physicochemical

descriptors and achieve high accuracy, predicting solubility within LogS ± 0.7 for novel compounds
[5]. These models help understand the relationship between molecular properties and solubility in

different solvents.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://centaur.reading.ac.uk/115220/
https://centaur.reading.ac.uk/115220/
https://centaur.reading.ac.uk/115220/
https://centaur.reading.ac.uk/115220/
https://research.manchester.ac.uk/en/studentTheses/molecules-clusters-and-crystals-the-crystallisation-of-p-aminoben
https://www.sciencedirect.com/science/article/abs/pii/S0968089610007406
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037471/
https://www.nature.com/articles/s41467-020-19594-z
https://www.sciencedirect.com/science/article/abs/pii/S0968089610007406
https://www.nature.com/articles/s41467-020-19594-z
https://www.smolecule.com/products/s518503?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Key Considerations for Experimental Design

Early Assessment: Integrate computational predictions and high-throughput experimental screening
(like ASD-HIPROS for amorphous solid dispersions) early in development to identify solubility issues

sooner [6].
Solvent Selection: For PABA crystallization, note that the choice of solvent (organic vs. water)

directly controls which polymorph you obtain, which can impact final product properties [2].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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